2-Methyl-3,6,9,12-tetraoxatetradecane is a chemical compound characterized by its complex structure and unique properties. It belongs to the class of tetraoxatetradecanes, which are polyether compounds featuring multiple ether linkages. The molecular formula for 2-Methyl-3,6,9,12-tetraoxatetradecane is , and it has a molecular weight of approximately 346.45 g/mol. This compound is notable for its applications in polymer chemistry and biomedicine due to its biocompatibility and ability to form hydrogels.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified under several categories based on its structure and functional groups:
The synthesis of 2-Methyl-3,6,9,12-tetraoxatetradecane typically involves several key steps:
A common synthetic route involves the reaction of a suitable diol with a reagent that introduces the ether linkages. For example, the use of acryloyl chloride in the presence of a base such as triethylamine can yield diacrylate derivatives of tetraoxatetradecane. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification to ensure high purity of the final product.
The molecular structure of 2-Methyl-3,6,9,12-tetraoxatetradecane features a long carbon chain with alternating ether linkages. The presence of methyl groups at specific positions contributes to its physical properties.
CC(COC(=O)C=C)OCCOCCOCCOCCOC(=O)C=C
2-Methyl-3,6,9,12-tetraoxatetradecane participates in several key chemical reactions:
The reaction conditions must be optimized for each type of reaction to maximize yield and minimize byproducts. For polymerization reactions, controlling temperature and initiator concentration is crucial.
In biochemical applications, 2-Methyl-3,6,9,12-tetraoxatetradecane serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins through its role in connecting ligands that bind to both the target protein and an E3 ligase.
Relevant data on melting point, boiling point, and specific heat capacity may vary based on purity and specific structural modifications.
2-Methyl-3,6,9,12-tetraoxatetradecane has diverse applications across several fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7